(S)-Malic acid, commonly known as L-malic acid, is a naturally occurring organic compound found in various fruits and vegetables. It is a dicarboxylic acid, containing two carboxyl groups (-COOH), and a chiral molecule, existing in two enantiomeric forms: (S)-malic acid (L-malic acid) and (R)-malic acid (D-malic acid). [, , , , , , ]
(S)-Malic acid plays a crucial role in cellular metabolism, specifically in the tricarboxylic acid (TCA) cycle, a series of chemical reactions used by aerobic organisms to release stored energy. In this cycle, (S)-malic acid is an intermediate, formed from the hydration of fumarate and further oxidized to oxaloacetate. [, , , , , ] This compound is also involved in other metabolic processes, including gluconeogenesis, the biosynthesis of amino acids, and malolactic fermentation in certain bacteria. [, , , , ]
(S)-Malic acid is extensively used in the food and beverage industry as an acidulant, flavor enhancer, and pH adjuster. [, , , , , ] It imparts a smooth, tart taste to various products, including beverages, candies, jams, and baked goods. [, , , ] Moreover, (S)-malic acid is utilized in the pharmaceutical industry as a component of intravenous solutions and as an excipient in drug formulations. [, ]
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